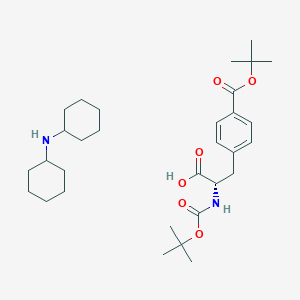
Dicyclohexylamine (R)-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of dicyclohexylamine, which is a secondary amine with two cyclohexyl groups. The compound also contains allyloxy carbonyl and tert-butoxycarbonyl groups, which are commonly used in organic synthesis as protecting groups for amines .
Molecular Structure Analysis
The molecular structure would likely be complex due to the presence of multiple functional groups. The cyclohexyl groups would add significant steric bulk, and the Boc group is also quite large .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The Boc group could be removed under acidic conditions, and the allyloxy group could potentially undergo a Claisen rearrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its large size and the presence of multiple functional groups .Applications De Recherche Scientifique
Synthesis and Characterization
Derivative Formation : The acylation of histidine with di-tert-butyl and di-tert-amyl pyrocarbonates has resulted in Nα,Nim-di-tert-alkoxycarbonyl derivatives. Among these, the Nα,Nim-di-tert-butoxycarbonyl derivative was crystallized, forming salts with dicyclohexylamine, highlighting its utility in producing crystalline forms of amino acid derivatives (Pozdnev, 1980).
Crystal Structure Analysis : The crystal structure of dicyclohexylaminium (2S,3R)-2-[(tert-butoxycarbonyl)amino]-3-hydroxybutanoate has been determined, revealing a network of hydrogen bonds leading to chains of ions. This work underlines the importance of dicyclohexylamine derivatives in understanding molecular interactions and structure (Bryndal & Lis, 2007).
Synthesis of Blocked Amino Acids : Biphenylisopropyloxycarbonyl-blocked amino acids were synthesized as their dicyclohexylamine salts, demonstrating a method for regenerating Bpoc-amino acids from their salts and ensuring syntheses are free from racemization (Feinberg & Merrifield, 1972).
Asymmetric Synthesis of β-Amino Acid Derivatives : The synthesis of unsaturated β-amino acid derivatives from lithium (α-methylbenzyl)allylamide and (E,E)-tert-butyl hex-2,4-dienoate has been achieved, illustrating the potential of dicyclohexylamine derivatives in asymmetric synthesis and the production of biologically relevant molecules (Davies, Fenwick, & Ichihara, 1997).
Antibacterial Compound Synthesis : Stereocontrolled synthesis of tricyclic carbapenem (5-azatrinem) derivatives, where a piperidine ring is condensed to the carbapenem skeleton, was achieved starting from an acetoxyazetidinone chiron. This process emphasizes the role of dicyclohexylamine derivatives in the development of new antibacterial agents (Mori, Somada, & Oida, 2000).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O6.C12H23N/c1-5-8-20-12(19)15-9(10(16)17)6-7-14-11(18)21-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHPSLKRGKRCQH-SBSPUUFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743379 |
Source


|
| Record name | (2R)-4-[(tert-Butoxycarbonyl)amino]-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexylamine (R)-2-(((allyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate | |
CAS RN |
350820-59-6 |
Source


|
| Record name | (2R)-4-[(tert-Butoxycarbonyl)amino]-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B613646.png)


